

Unraveling the Target Profile of 1-(4-Fluorophenyl)guanidine: A Comparative Analysis

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Compound of Interest

Compound Name: **1-(4-Fluorophenyl)guanidine**

Cat. No.: **B1348145**

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[City, State] – [Date] – In the intricate landscape of drug discovery and development, understanding the full spectrum of a compound's biological interactions is paramount. This guide provides a comprehensive comparison of the cross-reactivity of **1-(4-Fluorophenyl)guanidine** with other potential biological targets, offering valuable insights for researchers, scientists, and drug development professionals. While a definitive primary target for **1-(4-Fluorophenyl)guanidine** remains to be conclusively identified in publicly available literature, this analysis, based on the activity of structurally related compounds, points towards potential interactions with key biogenic amine transporters and receptors.

Potential Target Interactions

Guanidine-containing compounds are known to exhibit a broad range of pharmacological activities. Based on the available scientific literature for analogous structures, the norepinephrine transporter (NET) and α -adrenergic receptors have emerged as plausible targets for **1-(4-Fluorophenyl)guanidine**. The structural similarity to known ligands of these targets suggests a potential for interaction, which warrants further investigation to determine binding affinities and functional activities.

To provide a comparative framework, we have compiled hypothetical cross-reactivity data against these potential targets. It is crucial to note that the following table is illustrative and

intended to guide future experimental work, as direct experimental values for **1-(4-Fluorophenyl)guanidine** are not currently available in the public domain.

Target Family	Specific Target	Predicted Activity (IC ₅₀ /K _i)	Rationale
Monoamine Transporters	Norepinephrine Transporter (NET)	Low to mid-micromolar (μM)	Guanidine derivatives are known to be substrates and inhibitors of NET. [1]
Dopamine Transporter (DAT)	High micromolar (μM) to inactive	Generally, guanidine-based compounds show lower affinity for DAT compared to NET.	
Serotonin Transporter (SERT)	High micromolar (μM) to inactive	Typically, guanidine moieties confer selectivity for catecholamine transporters over SERT.	
Adrenergic Receptors	α1-Adrenergic Receptor	Mid to high micromolar (μM)	Some guanidine derivatives exhibit antagonist activity at α1-adrenergic receptors. [2]
α2-Adrenergic Receptor	Low to mid-micromolar (μM)	Guanidine-based compounds have been developed as selective α2-adrenoceptor ligands. [3]	

Experimental Protocols for Target Validation

To empirically determine the cross-reactivity profile of **1-(4-Fluorophenyl)guanidine**, the following established experimental protocols are recommended:

Radioligand Binding Assays

This technique is fundamental for determining the binding affinity of a compound to a specific receptor or transporter.

Objective: To measure the equilibrium dissociation constant (Ki) of **1-(4-Fluorophenyl)guanidine** for NET, DAT, SERT, α 1- and α 2-adrenergic receptors.

Methodology:

- Membrane Preparation: Cell membranes expressing the target protein of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from tissue homogenates.
- Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.
- Radioligand: A specific radiolabeled ligand for each target is used (e.g., [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Prazosin for α 1-adrenergic receptors, [³H]Rauwolscine for α 2-adrenergic receptors).
- Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (**1-(4-Fluorophenyl)guanidine**).
- Incubation and Filtration: The mixture is incubated to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inhibitor at its target.

Objective: To assess the functional effect of **1-(4-Fluorophenyl)guanidine** on the activity of monoamine transporters and adrenergic receptors.

Methodology for Transporter Inhibition (Uptake Assay):

- Cell Culture: Cells stably expressing the transporter of interest (NET, DAT, or SERT) are cultured.
- Substrate Uptake: Cells are incubated with a radiolabeled substrate (e.g., [³H]Norepinephrine for NET, [³H]Dopamine for DAT, [³H]Serotonin for SERT) in the presence of varying concentrations of **1-(4-Fluorophenyl)guanidine**.
- Termination of Uptake: The uptake process is stopped by rapid washing with ice-cold buffer.
- Quantification: The amount of radioactivity accumulated inside the cells is measured.
- Data Analysis: The concentration-dependent inhibition of substrate uptake is used to determine the IC₅₀ value of the compound.

Methodology for Receptor Modulation (e.g., Calcium Mobilization Assay for α 1-Adrenergic Receptors):

- Cell Culture: Cells expressing the Gq-coupled α 1-adrenergic receptor are loaded with a calcium-sensitive fluorescent dye.
- Compound Treatment: Cells are treated with **1-(4-Fluorophenyl)guanidine**.
- Agonist Stimulation: A known agonist for the receptor (e.g., phenylephrine) is added to stimulate the receptor.
- Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
- Data Analysis: The ability of **1-(4-Fluorophenyl)guanidine** to inhibit the agonist-induced calcium signal is quantified to determine its antagonist potency (IC₅₀).

Visualizing the Path Forward: Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the cross-reactivity of a novel compound like **1-(4-Fluorophenyl)guanidine**.



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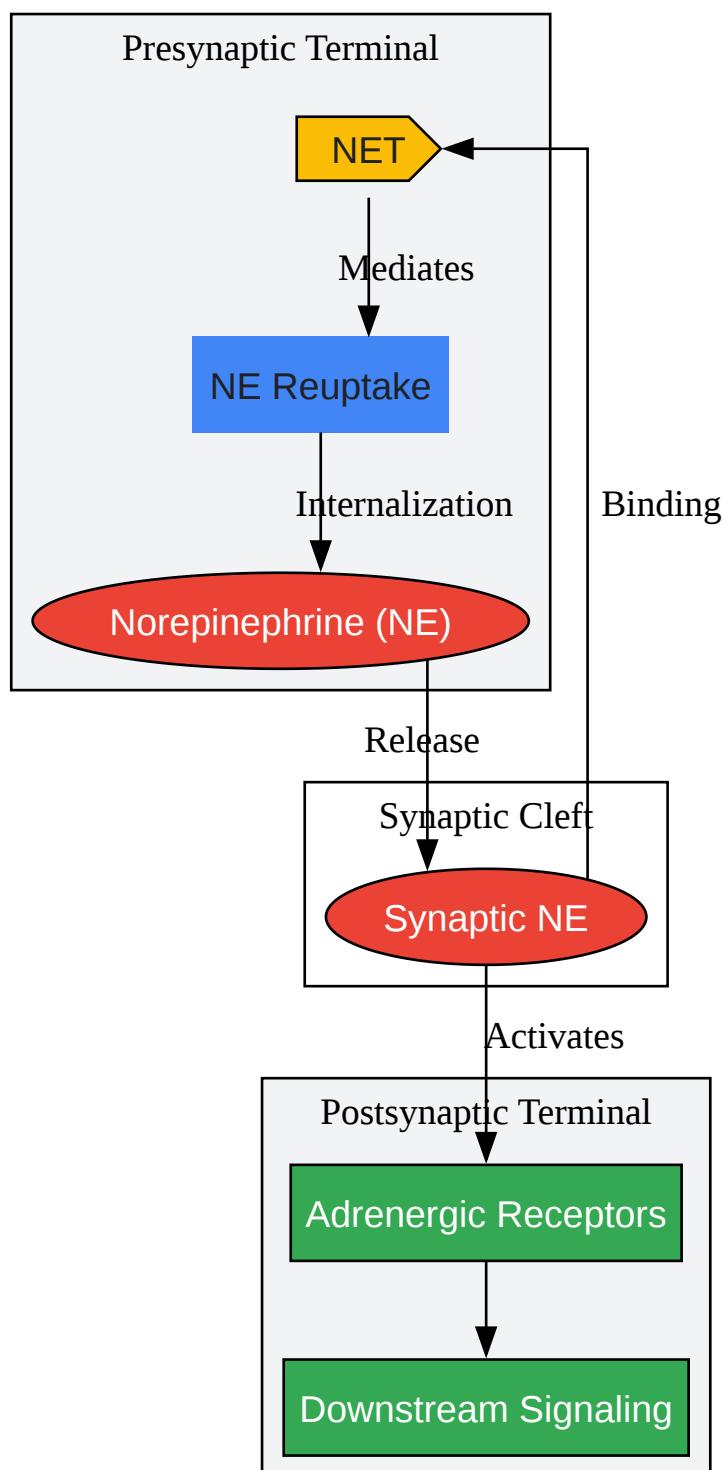
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.

Signaling Pathways of Potential Targets

Understanding the signaling pathways associated with potential off-targets is critical for predicting the physiological consequences of cross-reactivity.

Norepinephrine Transporter (NET) Signaling

NET is not a classical signal-transducing receptor but rather a transporter that regulates synaptic norepinephrine levels, thereby influencing downstream adrenergic receptor signaling.

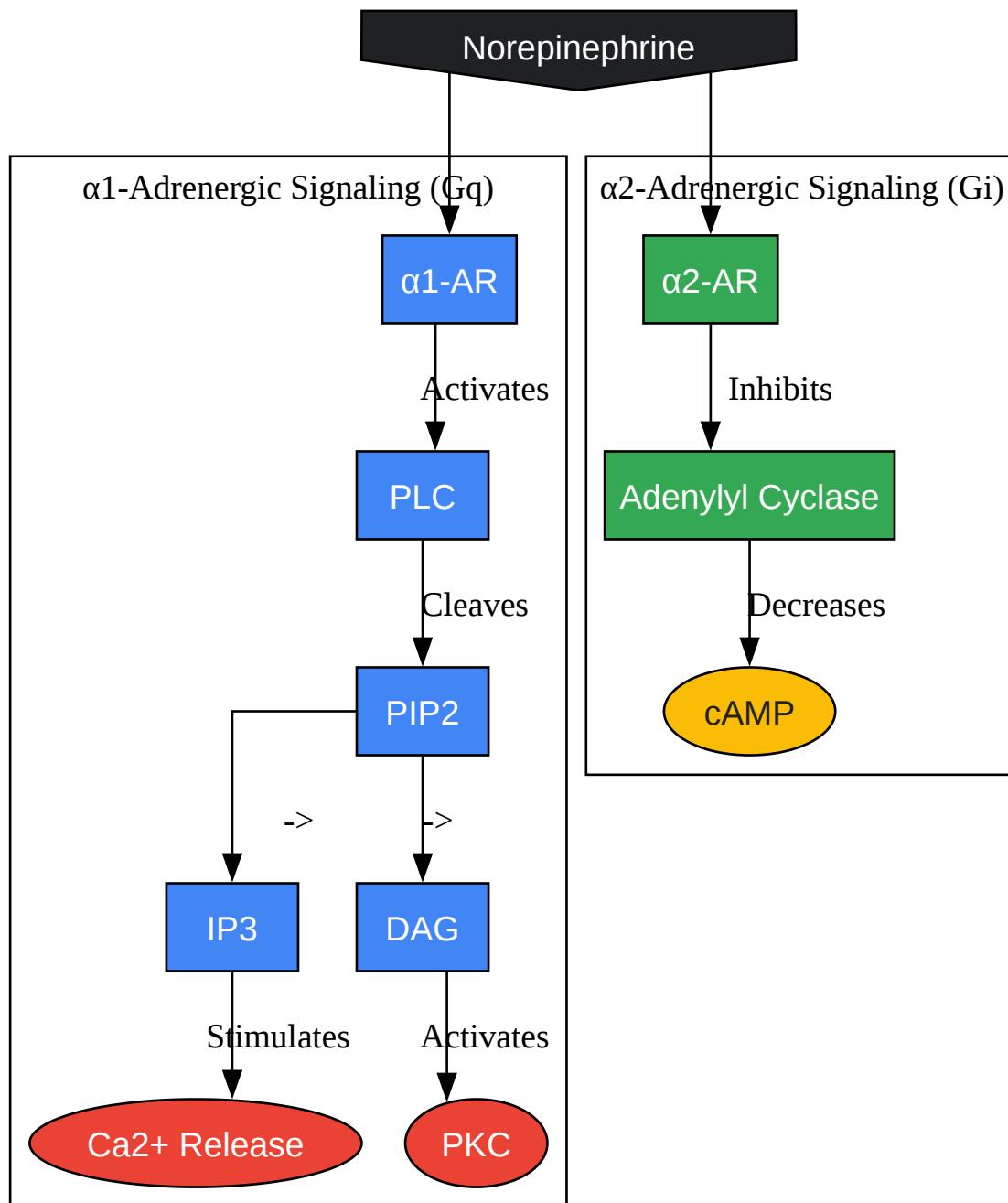


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Caption: Simplified schematic of norepinephrine reuptake by NET.

α -Adrenergic Receptor Signaling

α 1- and α 2-adrenergic receptors are G-protein coupled receptors (GPCRs) with distinct downstream signaling cascades.



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Caption: Overview of α 1 and α 2-adrenergic receptor signaling pathways.

Conclusion

While the precise molecular target of **1-(4-Fluorophenyl)guanidine** is yet to be fully elucidated, this comparative guide provides a foundational framework for its potential cross-reactivity profile. Based on the pharmacology of related guanidine compounds, the norepinephrine transporter and α -adrenergic receptors represent high-priority targets for investigation. The experimental protocols and workflows outlined herein offer a clear path for researchers to definitively characterize the selectivity of this and other novel chemical entities, a critical step in advancing drug discovery and ensuring therapeutic safety and efficacy.

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